molecular formula C8H6ClNO2 B8260219 6-Chloro-2,3-dihydro-4H-pyrano[3,2-B]pyridin-4-one

6-Chloro-2,3-dihydro-4H-pyrano[3,2-B]pyridin-4-one

Cat. No.: B8260219
M. Wt: 183.59 g/mol
InChI Key: CWIVNVJBMZIKRH-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-4H-pyrano[3,2-B]pyridin-4-one is a heterocyclic compound with the molecular formula C₈H₆ClNO₂ and a molecular weight of 183.59 g/mol . This compound features a pyrano-pyridine fused ring system, which is of interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dihydro-4H-pyrano[3,2-B]pyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrano-pyridine structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydro-4H-pyrano[3,2-B]pyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridine ring or the pyrano moiety.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrano-pyridines .

Scientific Research Applications

6-Chloro-2,3-dihydro-4H-pyrano[3,2-B]pyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydro-4H-pyrano[3,2-B]pyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chloro substituent in 6-Chloro-2,3-dihydro-4H-pyrano[3,2-B]pyridin-4-one imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-chloro-2,3-dihydropyrano[3,2-b]pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-7-2-1-6-8(10-7)5(11)3-4-12-6/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIVNVJBMZIKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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